N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
Brand Name: Vulcanchem
CAS No.: 1156777-08-0
VCID: VC11563558
InChI: InChI=1S/C12H17NO/c1-8-6-9(2)12-10(7-8)11(13-3)4-5-14-12/h6-7,11,13H,4-5H2,1-3H3
SMILES:
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine

CAS No.: 1156777-08-0

Cat. No.: VC11563558

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine - 1156777-08-0

Specification

CAS No. 1156777-08-0
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name N,6,8-trimethyl-3,4-dihydro-2H-chromen-4-amine
Standard InChI InChI=1S/C12H17NO/c1-8-6-9(2)12-10(7-8)11(13-3)4-5-14-12/h6-7,11,13H,4-5H2,1-3H3
Standard InChI Key QYEKEZOOMOEMTP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=C1)C(CCO2)NC)C

Introduction

Chemical Identity and Structural Characterization

N,6,8-Trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine (CAS No. 1156777-08-0) is an organic compound with the molecular formula C12H17NO\text{C}_{12}\text{H}_{17}\text{NO} and a molecular weight of 191.27 g/mol . Its IUPAC name, N,6,8-trimethyl-3,4-dihydro-2H-chromen-4-amine, reflects the benzopyran core (chromen) fused with a partially saturated dihydrofuran ring and substituted with methyl groups at positions 6 and 8, along with a methylated amine at position 4.

Molecular Geometry and Stereoelectronic Properties

The compound’s SMILES notation (CC1=CC(=C2C(=C1)C(CCO2)NC)C) reveals a bicyclic system comprising a benzene ring fused to a partially saturated oxygen-containing ring (dihydrofuran). The methyl groups at positions 6 and 8 introduce steric bulk and electron-donating effects, while the tertiary amine at position 4 contributes to basicity and hydrogen-bonding potential . The InChIKey (QYEKEZOOMOEMTP-UHFFFAOYSA-N) confirms the absence of stereocenters in the default tautomer .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC12H17NO\text{C}_{12}\text{H}_{17}\text{NO}
Molecular Weight191.27 g/mol
SMILESCC1=CC(=C2C(=C1)C(CCO2)NC)C
InChIKeyQYEKEZOOMOEMTP-UHFFFAOYSA-N
Predicted Collision Cross-Section (Ų)141.9 ([M+H]+)

Synthetic Pathways and Methodological Considerations

While no explicit synthesis route for N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine has been documented, analogous benzopyran derivatives are typically synthesized through cyclization reactions involving phenolic precursors and amine-containing intermediates. For example, the VulcanChem entry suggests that similar compounds may be prepared via:

  • Acid-catalyzed cyclization of substituted phenols with allylamine derivatives.

  • Mitsunobu reactions to introduce the amine functionality post-cyclization.

Physicochemical Properties and Predictive Data

Collision Cross-Section and Mass Spectrometry

Ion mobility spectrometry predictions for N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine indicate a collision cross-section (CCS) of 141.9 Ų for the [M+H]+ ion, increasing to 155.3 Ų for the [M+Na]+ adduct . These values suggest a compact molecular geometry with moderate polarizability, consistent with its hydrophobic methyl substituents and amine group.

Table 2: Predicted Collision Cross-Sections

Adductm/zCCS (Ų)
[M+H]+192.13829141.9
[M+Na]+214.12023155.3
[M+NH4]+209.16483151.8

Biological Significance and Hypothesized Activities

Although direct biological data for this compound are absent, structurally related benzopyrans and benzoxazines exhibit diverse pharmacological properties, providing a framework for hypothesizing its potential effects .

Anti-Inflammatory and Potassium Channel Modulation

A 2015 study identified benzopyran-benzoxazine hybrids as dual-acting potassium channel activators and COX inhibitors . Compound 17g, featuring a nitro-substituted benzoxazino group, showed 50% COX-2 inhibition at 0.3 mg/mL, comparable to celecoxib . The tertiary amine in N,6,8-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine could similarly interact with COX isoforms or KATP channels, warranting target-based assays .

Research Directions and Knowledge Gaps

Priority Investigations

  • Synthesis Optimization: Develop scalable routes using modern catalytic methods (e.g., flow chemistry).

  • ADMET Profiling: Predict bioavailability, toxicity, and metabolic stability via in silico models.

  • Target Identification: Screen against kinase, ion channel, and enzyme libraries to identify lead targets.

Challenges

  • Stereochemical Complexity: Potential racemization during synthesis requires chiral resolution studies.

  • Solubility Limitations: Hydrophobic methyl groups may necessitate prodrug strategies for biomedical use.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator